Product packaging for Cyclohexyl isocyanate(Cat. No.:CAS No. 3173-53-3)

Cyclohexyl isocyanate

Cat. No.: B146478
CAS No.: 3173-53-3
M. Wt: 125.17 g/mol
InChI Key: KQWGXHWJMSMDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexyl isocyanate (CAS 3173-53-3) is a versatile chemical intermediate recognized for its reactivity and utility in advanced research and industrial synthesis. This compound, a colorless to yellowish liquid with a pungent odor, is characterized by its isocyanate group (-N=C=O), which readily undergoes reactions with compounds containing active hydrogen atoms, such as alcohols and amines . Its molecular formula is C 7 H 11 NO and it has a molecular weight of 125.17 g/mol . In agricultural chemistry, this compound serves as a critical precursor in the synthesis of herbicides, most notably Hexazinone . Within polymer science, it is employed in the development of polyurethanes and other specialty polymers, where its structure influences the final material's properties . Furthermore, its role as a building block in the pharmaceutical industry is well-established, where it is used in the synthesis of various Active Pharmaceutical Ingredients (APIs) . The compound is also valuable in the creation of hybrid organic-inorganic nanomaterials and star polymers, showcasing its importance in cutting-edge material science . Researchers should note that this compound is a hazardous chemical. It is a flammable liquid with a flash point of 48°C and its vapors are heavier than air . It is intensely irritating to the eyes, skin, and respiratory tract, and symptoms of inhalation may be delayed . Repeated exposure can lead to skin sensitization and asthma . The substance reacts violently with water, acids, alcohols, strong bases, and amines, producing heat and hazardous gases . It may also polymerize upon heating or under the influence of certain chemicals . For safe handling, use local exhaust ventilation and wear appropriate personal protective equipment, including a face shield, protective gloves, and clothing . Storage must be in a cool, dry, well-ventilated, fireproof area in tightly sealed containers, protected from moisture . It should be separated from strong oxidants, bases, acids, and foodstuffs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO<br>C6H11-N=C=O<br>C7H11NO B146478 Cyclohexyl isocyanate CAS No. 3173-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanatocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWGXHWJMSMDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO, Array
Record name CYCLOHEXYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXYL ISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8025464
Record name Isocyanatocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclohexyl isocyanate appears as a yellowish liquid with an irritating odor. Insoluble in water. Flash point 127 °F. Very toxic by inhalation, skin absorption and ingestion. Used to make pharmaceuticals and agricultural chemicals., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name CYCLOHEXYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexyl isocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2213
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOHEXYL ISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

334 to 338 °F at 760 mmHg (NTP, 1992), 172 °C, 168 °C
Record name CYCLOHEXYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexylisocyanate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXYL ISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

120 °F (NTP, 1992), 120 °F, 48 °C (closed cup), 48 °C c.c.
Record name CYCLOHEXYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexyl isocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2213
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cyclohexylisocyanate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXYL ISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Reacts with water (decomposes) (NTP, 1992), Solubility in water: reaction
Record name CYCLOHEXYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXYL ISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.98 (NTP, 1992) - Less dense than water; will float, 0.98 g/cu cm at 25 °C, Relative density (water = 1): 0.98
Record name CYCLOHEXYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexylisocyanate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXYL ISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 4.3
Record name CYCLOHEXYL ISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

2 mmHg at 77.4 °F (NTP, 1992), 1.02 [mmHg], 1.02 mm Hg at 25 °C
Record name CYCLOHEXYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexyl isocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2213
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cyclohexylisocyanate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oil

CAS No.

3173-53-3
Record name CYCLOHEXYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3173-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylisocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl isocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexyl isocyanate
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/cyclohexyl-isocyanate-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Cyclohexane, isocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isocyanatocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCYANATOCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T699595BLW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclohexylisocyanate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXYL ISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0856
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-112 °F (NTP, 1992)
Record name CYCLOHEXYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Engineering Controls

Engineering controls are physical changes to the workplace that isolate or remove the hazard. They are the preferred and most effective method for minimizing exposure. cdc.govosha.gov

Engineering ControlDescription
Enclosure and Isolation Conducting processes involving cyclohexyl isocyanate within a completely enclosed and ventilated system is a highly effective control measure. nj.govmichigan.gov This can include using glove boxes or isolating the process in a separate, restricted-access area. nj.gov
Local Exhaust Ventilation (LEV) Installing LEV systems at the source of chemical release captures vapors and aerosols before they can enter the worker's breathing zone. nj.govthermofisher.com This is crucial for tasks where complete enclosure is not feasible.
Process Automation Where possible, automating the handling and transfer of liquid this compound, such as using automated pumping systems from storage containers, can significantly reduce the potential for spills and direct contact. nj.gov
Chemical Fume Hoods In laboratory settings, all work with this compound should be conducted inside a properly functioning chemical fume hood. thermofisher.comfishersci.com

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and intensity of exposure.

Training and Information : All personnel handling cyclohexyl isocyanate must be thoroughly trained on its hazards, safe handling procedures, proper use of personal protective equipment, and emergency response. nj.govosha.gov

Good Work Practices : Implementing standard operating procedures that minimize the generation of aerosols and vapors is essential. This includes keeping containers tightly closed when not in use and cleaning up spills promptly and safely. nj.gov

Hygiene Practices : Workers should wash their hands and any exposed skin thoroughly after handling the chemical and at the end of their shift. nj.gov Contaminated work clothing should be removed promptly and laundered by trained individuals. nj.gov

Emergency Preparedness : Eyewash stations and emergency showers must be readily available in the immediate work area. nj.govthermofisher.com

Personal Protective Equipment Ppe

PPE should be used as a last line of defense when engineering and administrative controls cannot reduce exposure to an acceptable level. michigan.gov The appropriate PPE must be selected based on the specific tasks and potential for exposure.

PPE TypeRecommendation
Respiratory Protection When engineering controls are insufficient, appropriate respiratory protection is necessary. For isocyanates, supplied-air respirators are often recommended over air-purifying respirators with cartridges, especially where concentrations are high or unknown. cdc.govmichigan.gov
Hand Protection Chemical-resistant gloves should be worn to prevent skin contact. nj.govfishersci.com The specific glove material should be selected based on breakthrough time and permeation rate data from the manufacturer for cyclohexyl isocyanate or similar chemicals. thermofisher.com
Eye Protection Chemical safety goggles or a face shield should be worn to protect the eyes from splashes. michigan.govfishersci.com
Protective Clothing Wear appropriate protective clothing, such as lab coats, aprons, or coveralls, to prevent skin contamination. nj.govfishersci.com

By implementing a comprehensive strategy that combines these control measures, exposure to this compound in both research and industrial environments can be effectively managed and minimized.

Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in elucidating the structural details of cyclohexyl isocyanate. Studies involving variable temperature IR spectra of CHIC dissolved in liquid xenon, as well as IR spectra of the gaseous and solid states, have been recorded. researchgate.net Complementary Raman spectra of the liquid have also been investigated. researchgate.net

These spectroscopic methods have successfully identified the presence of two distinct conformers in the fluid states of CHIC: the equatorial-trans and axial-trans forms. researchgate.net The "trans" designation refers to the linear arrangement of the C-N=C=O group. Vibrational assignments for the normal modes of both conformers have been proposed, supported by ab initio calculations. researchgate.netacs.org

Key vibrational modes for this compound include:

C=O Stretching (Amide I band): This is a strong and prominent band in the IR spectrum, characteristic of the isocyanate group.

N=C=O Asymmetric Stretch: This is another key feature in the IR spectrum.

Cyclohexane (B81311) Ring Vibrations: These include various stretching and bending modes of the C-H and C-C bonds within the cyclohexane ring.

The analysis of these vibrational spectra provides a detailed fingerprint of the molecule, allowing for the differentiation of its conformational isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in CHIC Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including this compound. ebsco.comcymitquimica.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the context of this compound, NMR spectroscopy can be used to:

Confirm the presence of the cyclohexyl ring and the isocyanate group.

Provide information about the relative orientation of the isocyanate group (axial vs. equatorial) through the analysis of chemical shifts and coupling constants.

While specific detailed NMR data for this compound is not extensively reported in the provided search results, the general principles of NMR spectroscopy are fundamental to its characterization. ebsco.comcymitquimica.com

In Situ NMR Studies of Catalytic Intermediates in Isocyanate Reactions

In situ NMR spectroscopy has proven to be a valuable technique for studying the mechanisms of reactions involving isocyanates. nih.govresearchgate.net For instance, in the phosphine-catalyzed cyclo-oligomerization of alkyl isocyanates, in situ NMR has been used to observe and structurally characterize key catalytic intermediates. researchgate.netelte.hu This is achieved by monitoring the reaction mixture directly within the NMR spectrometer, allowing for the detection of transient species that are crucial to understanding the reaction pathway. researchgate.net

These studies often involve the use of ¹³C-labeled reactants to enhance the signal of key intermediates, confirming their structure and connectivity. elte.hu Temperature-dependent NMR experiments can also provide kinetic and thermodynamic information about the formation and consumption of these intermediates. elte.hu

Microwave Spectroscopy for Conformational Studies of this compound

Microwave spectroscopy offers a high-resolution method for determining the precise rotational constants and, consequently, the detailed molecular structure of gas-phase molecules. This technique has been successfully applied to study the conformational landscape of this compound. researchgate.netresearchgate.netacs.org

Identification and Analysis of Equatorial-Trans Conformers

Microwave spectroscopic studies have definitively identified the equatorial-trans conformer of this compound as the more stable form. researchgate.netresearchgate.net The rotational spectra of this conformer have been extensively measured and analyzed, leading to the determination of its rotational constants. researchgate.net

Table 1: Rotational Constants for the Equatorial-Trans Conformer of this compound

Rotational ConstantValue (MHz)
A3546.87(28)
B936.12(1)
C839.06(1)
Data sourced from experimental microwave spectroscopy studies. researchgate.net

These experimentally determined rotational constants, in conjunction with ab initio calculations, have allowed for the refinement of the structural parameters of the equatorial-trans conformer. researchgate.net

Enthalpy Differences between Conformers

By studying the temperature dependence of the intensities of vibrational spectral features corresponding to the different conformers, it is possible to determine the enthalpy difference between them. uci.edu For this compound, variable temperature infrared studies have established that the equatorial-trans conformer is more stable than the axial-trans conformer. researchgate.net

An enthalpy difference of 397 ± 40 cm⁻¹ (4.75 ± 0.47 kJ/mol) was determined from the analysis of seven conformer pairs, with the equatorial-trans form being the more stable one. researchgate.netresearchgate.net

Mass Spectrometry (GC-CI-MS) for Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. mdpi.comepa.gov In the context of this compound, GC-MS can be used for its detection and characterization. researchgate.net

Chemical ionization (CI) is a "soft" ionization technique that often results in less fragmentation and a more prominent molecular ion peak compared to electron ionization (EI). nih.govtofwerk.com This can be particularly advantageous for the analysis of molecules like this compound, as it helps in the clear determination of the molecular weight. nist.govnist.gov The use of GC coupled with CI-MS (GC-CI-MS) can provide both the retention time from the GC separation and the mass-to-charge ratio of the molecular ion and its fragments, allowing for a high degree of confidence in the identification of the compound. researchgate.net

While specific GC-CI-MS studies focused solely on this compound were not detailed in the provided search results, the technique is a standard and powerful method for the analysis of such compounds. rsc.orgd-nb.info

Applications of Cyclohexyl Isocyanate in Advanced Materials and Chemical Synthesis

Polymer Science and Engineering Applications

CHIC and its derivatives are extensively utilized in polymer science and engineering to create a wide range of materials with tailored properties.

Synthesis of Polyurethanes and Polyureas utilizing CHIC and its Derivatives

Cyclohexyl isocyanate is a key monomer in the synthesis of polyurethanes (PUs) and polyureas. The reactivity of its isocyanate group with alcohols and amines allows for the formation of urethane (B1682113) and urea (B33335) linkages, respectively, which form the backbone of these polymers. ontosight.ai Aliphatic isocyanates like CHIC are often preferred for applications requiring high stability against light and weathering.

Segmented polyurethanes (SPUs) based on 4,4'-methylenebis(this compound) (HMDI), a derivative of this compound, are synthesized for short-term cardiovascular applications. nih.gov These SPUs are typically composed of hard segments, formed by the reaction of the diisocyanate with a chain extender like 1,4-butanediol (B3395766) (BD), and soft segments, commonly made of polytetramethylene glycol (PTMG). nih.govtandfonline.com This segmented structure imparts a combination of elasticity and strength to the material. rsc.org

The use of aliphatic diisocyanates like HMDI is particularly favored in biomedical applications over aromatic diisocyanates due to the lower toxicity of their degradation products. researchgate.net Research has shown that polyurethane films derived from cycloaliphatic isocyanates exhibit mild cytotoxicity, making them suitable for use as potential biomaterials for medical applications. researchgate.netnih.gov These materials have been investigated for uses such as blood bags, tubing, and coatings for medical devices. mdpi.com

Xylose-based semisynthetic polyurethanes have been developed by reacting 4,4'-methylenebis(this compound) (MCI), xylose, and polyethylene (B3416737) glycol (PEG). researchgate.net These bio-inspired polyurethanes have demonstrated good thermal stability and high adhesion strength, making them promising candidates for tissue adhesive materials. researchgate.net

Table 1: Properties of a Xylose-Based Polyurethane Adhesive

PropertyValue
Highest Adhesion Strength (Aluminum Substrate)415.0 ± 48.8 kPa
Highest Adhesion Strength (Muscle Tissue)94.0 ± 2.8 kPa
Biodegradation (8 weeks)19.96 ± 1.04%
Relative Cell Viability> 86%

Data sourced from a study on xylose-based semisynthetic polyurethanes containing 15% xylose. researchgate.net

The incorporation of this compound derivatives significantly influences the mechanical and thermal properties of the resulting polymers. In polyimides, for instance, the addition of this compound-modified graphene has been shown to enhance both tensile strength and Young's modulus. researchgate.net This improvement is attributed to the enhanced compatibility and dispersion of the modified graphene within the polyimide matrix. researchgate.net

Table 2: Mechanical Properties of this compound-Modified Graphene/Polyimide Nanocomposite

PropertyPure Polyimide1.0CG/PI Nanocomposite% Increase
Tensile Strength-99.35 MPa20.97%
Young's Modulus-1.84 GPa28.67%

Data sourced from a study on this compound-modified graphene in a polyimide matrix. researchgate.net

In polyurethanes, the structure of the diisocyanate plays a crucial role in determining the final properties. The use of symmetric diisocyanates can lead to a higher degree of ordering in the hard segments, resulting in increased Young's modulus, hardness, and thermal stability. mdpi.com Polyurethane films synthesized with 4,4'-methylenebis(this compound) have demonstrated good thermal stability. researchgate.net

The tribological properties of composites can also be improved. The friction coefficient and wear rate of a polyimide composite containing this compound-modified graphene were significantly reduced compared to pure polyimide. researchgate.net This enhancement is due to the combined effects of improved mechanical and thermal properties and the self-lubricating nature of the modified graphene. researchgate.net

There is a growing interest in developing bio-based polyurethanes to reduce reliance on petrochemicals. mdpi.com These "greener" PUs can be synthesized using polyols derived from renewable resources like vegetable oils and isocyanates from bio-based sources. mdpi.com

Research has explored the synthesis of bio-inspired polyurethanes using 4,4'-methylenebis(this compound) (MCI), polyethylene glycol (PEG), and natural compounds like chlorogenic acid and xylose. researchgate.net These materials have shown promising biodegradability. For example, polyurethanes containing chlorogenic acid were observed to be biodegradable in the range of 19-24% over 8 weeks. researchgate.net Similarly, a xylose-containing polyurethane demonstrated a biodegradation of approximately 20% after 8 weeks. researchgate.netacs.org

The degradation of polyurethanes is influenced by their chemical structure. For instance, polyurethanes prepared from aliphatic diisocyanates tend to have a higher degradation rate than those made from aromatic diisocyanates. researchgate.net The incorporation of hydrophilic segments, such as polyethylene glycol, can also enhance the biodegradability of polyesters and, by extension, polyurethanes. researchgate.net

Compatibilization Strategies in Wood-Polymer Composites

Isocyanates, including this compound derivatives, are utilized as compatibilizers in wood-polymer composites (WPCs) to improve the adhesion between the hydrophilic wood fibers and the hydrophobic polymer matrix. researchgate.netswst.org The high reactivity of the isocyanate group allows it to form covalent bonds with the hydroxyl groups present in cellulose (B213188) and lignin, the main components of wood. researchgate.net This chemical coupling enhances the interfacial adhesion, leading to improved mechanical properties of the composite material. swst.org

The use of isocyanates is a promising approach to enhance the performance of WPCs, which are increasingly used in various industries such as automotive and construction. grafiati.com

Surface Modification of Cellulose and Nanocellulose using Isocyanates

Isocyanates are effective agents for the surface modification of cellulose and nanocellulose. mdpi.comijarm.com This modification is carried out to alter the surface properties of these materials, primarily to improve their compatibility with nonpolar polymer matrices for the creation of reinforced composites. mdpi.comijarm.com The reaction between the isocyanate group and the hydroxyl groups on the surface of cellulose and nanocellulose is a key aspect of this modification. researchgate.netnih.gov

To reduce the hydrophilicity of cellulose, it has been reacted with various isocyanates, including this compound. mdpi.com This surface functionalization leads to a significant improvement in the mechanical properties and a reduction in the water uptake of the resulting composites. mdpi.com The modification can be performed either by pre-treating the cellulose or during the compounding process. mdpi.com

Pharmaceutical and Agrochemical Synthesis

This compound is a pivotal intermediate in the synthesis of various compounds for the pharmaceutical and agrochemical industries. nih.govgoogle.compatsnap.com Its utility lies in its ability to introduce a cyclohexyl urea or carbamate (B1207046) moiety into a molecule, functionalities that are common in a wide range of bioactive compounds. google.comexo-ricerca.it Specific applications include the production of the herbicide hexazinone (B1673222) and the antidiabetic medication glimepiride. google.comnih.govnj.gov

The reaction of this compound with amines and alcohols respectively yields cyclohexyl ureas and carbamates. nih.gov This reaction is a cornerstone of its use in medicinal and agrochemical chemistry, as these functional groups are integral to the structure and activity of many therapeutic agents and pesticides. google.comexo-ricerca.itrsc.org The urea functionality, in particular, is increasingly utilized in drug design to establish key interactions with biological targets and to optimize drug-like properties. exo-ricerca.it

A notable example is the synthesis of novel benzimidazole (B57391) urea derivatives. In one study, a derivative bearing a cyclohexyl group (compound 3d) was synthesized by reacting the appropriate benzimidazole precursor with this compound. nih.gov This compound was evaluated for its biological activity and showed potential as an inhibitor of key enzymes. nih.gov Similarly, reacting this compound with specific aziridine (B145994) precursors has been used to generate urea derivatives with antimicrobial properties. nih.govmdpi.com

A significant challenge in drug development is overcoming the poor bioavailability of active pharmaceutical ingredients, which can be due to low membrane permeability and poor absorption. nih.govsemanticscholar.org The prodrug approach, where a drug is chemically modified to form an inactive derivative that converts back to the active parent drug in the body, is a widely used strategy to address this. nih.govnj.govnoaa.gov

Isocyanates are valuable reagents in the design of such prodrugs. nih.gov Specifically, converting a drug's active functional group (like an amine or alcohol) into a carbamate derivative can enhance its pharmacokinetic profile. nih.govnih.gov The carbamate group can increase the lipophilicity of a drug, which in turn enhances its ability to permeate across cellular membranes, leading to improved absorption. nih.gov This strategy has been successfully employed to improve the oral bioavailability of various drugs. nih.gov

While research may not always single out this compound specifically, the formation of cyclohexyl carbamates from CHIC is a direct application of this principle. By attaching a cyclohexyl carbamate moiety to a drug molecule, its permeability and absorption can be enhanced. This is a key strategy in medicinal chemistry to improve the efficacy of orally administered medications. acs.orgnih.gov

Research into urea derivatives synthesized from this compound has yielded compounds with a range of biological activities. nih.gov These derivatives are prevalent in molecules designed as enzyme inhibitors and selective receptor modulators. rsc.org

One area of investigation is in metabolic diseases. A series of novel benzimidazole ureas were synthesized, including a compound derived from this compound (compound 3d: 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclohexylurea). nih.gov This compound demonstrated moderate inhibitory activity against α-amylase and α-glucosidase, two enzymes involved in carbohydrate digestion and glucose absorption. nih.gov

Another field of research is in anti-infective agents. Scientists have synthesized aziridine derivatives of urea and thiourea (B124793) and screened them for antimicrobial activity. nih.gov In these studies, a urea derivative (compound 3s) was created from (S)-2-isopropylaziridine and this compound. nih.govmdpi.com The biological evaluation of this and related compounds helps to establish structure-activity relationships, indicating that the presence and nature of the urea group are critical factors for antibacterial properties. mdpi.com

Table 2: Examples of Bioactive Urea Derivatives from this compound

Derivative ClassSpecific Compound ExampleSynthesis ReactantsInvestigated Biological Activity
Benzimidazole Urea 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclohexylurea2-(1H-benzoimidazol-2-yl)aniline + this compoundα-amylase and α-glucosidase inhibition nih.gov
Aziridine Urea 1-((S)-2-isopropylaziridin-1-yl)-3-cyclohexylurea(S)-2-isopropylaziridine + this compoundAntimicrobial activity nih.govmdpi.com

Catalysis and Organic Synthesis

The synthesis of isocyanates and their subsequent reactions are central to many industrial chemical processes. The development of novel catalytic systems is driven by the need for more efficient, selective, and environmentally sustainable methods.

Historically, isocyanate production has relied on the use of highly toxic phosgene (B1210022). A major focus of modern catalysis research is the development of non-phosgene routes. This includes catalyzed carbonylation of nitroaromatic compounds using transition metal complexes, such as those from Group VIII, as an alternative pathway to isocyanates. Furthermore, research into heterogeneous catalysts, like metal-organic frameworks (MOFs), aims to replace homogeneous systems to simplify catalyst recovery and product purification.

Catalysis is also crucial for reactions using isocyanates. For example, novel catalytic systems have been developed for the hydroamination of isocyanates to produce urea derivatives. One such system employs an earth-abundant, non-toxic binuclear aluminum complex, which facilitates the selective synthesis of ureas from isocyanates and secondary amines under mild, room-temperature conditions.

Other advanced catalytic methods explore the merger of different catalytic processes. For instance, the combination of amino radical transfer (ART) with copper catalysis has enabled new C-N bond-forming reactions. While not using this compound directly as a reactant, these systems have been successfully applied to cyclohexyl-containing substrates, such as cyclohexyl boronic acid pinacol (B44631) ester, to synthesize complex amine derivatives, highlighting the ongoing innovation in catalytic reactions involving related structural motifs.

Intermediates in Multi-component Reactions

This compound, a highly reactive chemical species, serves as a pivotal intermediate and reactant in a variety of multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The isocyanate group (-N=C=O) in this compound is a powerful electrophile, enabling its participation in the formation of crucial intermediates that lead to the construction of diverse and complex molecular architectures, particularly nitrogen-containing heterocycles. Its role is multifaceted, ranging from being a key building block that is incorporated into the final structure to acting as a transient intermediate formed in situ during the reaction cascade.

In several classic MCRs, an isocyanate moiety is not a starting material but is formed as a transient intermediate that rapidly undergoes further reaction. A prime example is the Bucherer–Bergs reaction , a multicomponent synthesis for producing hydantoins from a carbonyl compound (like a ketone), a cyanide source (e.g., potassium cyanide), and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org The established mechanism involves the initial formation of an aminonitrile, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid. wikipedia.org This intermediate undergoes an intramolecular cyclization to a 5-imino-oxazolidin-2-one, which then rearranges to the stable hydantoin (B18101) product through a key isocyanate intermediate . alfa-chemistry.comwikipedia.orgyoutube.comnih.govjsynthchem.com Although this compound is not added externally here, its formation and subsequent intramolecular reaction are central to the mechanism that forges the final heterocyclic ring. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to create α-acylamino carboxamide adducts. nih.govbas.bg These Ugi adducts are stable intermediates that can be further elaborated in subsequent steps. This compound can be employed in post-Ugi modifications to construct more complex heterocyclic systems.

In one such strategy, Ugi adducts prepared using trichloroacetic acid as the acid component are treated with a base to induce cyclization. The highly electrophilic nature of the trichloroacetamide (B1219227) group in the Ugi intermediate facilitates an intramolecular nucleophilic attack, leading to the formation of 1,3,5-trisubstituted hydantoins. thieme-connect.com In related methodologies, products from an Ugi reaction can be treated with an excess of an isocyanate, such as this compound, to generate hydantoin-based scaffolds and other complex fused heterocycles. frontiersin.orgresearchgate.net This sequential approach, combining an MCR with a subsequent cyclization step involving an isocyanate, highlights the utility of Ugi products as versatile intermediates for further diversification.

This compound has been utilized as a key starting material in a palladium-catalyzed four-component reaction to synthesize novel uracil (B121893) derivatives, a class of pyrimidinones. In a documented example, 2-chloro-1-phenylethan-1-one, this compound, p-toluidine (B81030), and carbon monoxide are combined in the presence of a palladium catalyst. mdpi.com

The proposed mechanism involves two simultaneous key steps. First, the palladium catalyst facilitates the carbonylation of the α-chloroketone to form a reactive β-ketoacylpalladium intermediate. Concurrently, this compound reacts with p-toluidine in a nucleophilic addition to form an asymmetrical urea in situ. mdpi.com This urea derivative then acts as a nucleophile, undergoing acylation by the palladium intermediate, followed by cyclization and dehydration to yield the final 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com This reaction demonstrates the role of this compound in forming a crucial urea intermediate that is incorporated into the final heterocyclic product.

Table 1: Palladium-Catalyzed Four-Component Synthesis of a Uracil Derivative mdpi.com

Reactant 1Reactant 2Reactant 3Reactant 4Catalyst/ReagentsProduct
2-Chloro-1-phenylethan-1-oneThis compoundp-ToluidineCarbon Monoxide (CO)Pd(OAc)₂, PPh₃, NEt₃3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Transition-metal-catalyzed reactions that functionalize C-H bonds are powerful tools in modern synthesis. This compound serves as an efficient coupling partner in Rhodium(III)-catalyzed MCRs for the direct amidation of aryl and vinyl C-H bonds. nih.govorganic-chemistry.org In this process, an anilide or enamide, containing an N-acyl directing group, reacts with this compound in the presence of a rhodium catalyst, such as Cp*Rh(MeCN)₃₂, to form N-acyl anthranilamides or β-enamine amides, respectively. nih.govorganic-chemistry.orgnih.gov

The reaction proceeds via a C-H activation mechanism, where the rhodium catalyst coordinates to the directing group and facilitates the cleavage of a nearby C-H bond, forming a rhodacycle intermediate. This intermediate then undergoes insertion with the C=N bond of the this compound, followed by protodemetalation to yield the final amide product and regenerate the active catalyst. organic-chemistry.org These reactions are notable for their high atom economy and for providing direct access to valuable synthetic intermediates that can be further cyclized to form quinazolinone and pyrimidinone heterocycles. nih.gov

Table 2: Scope of Rh(III)-Catalyzed Amidation with Various Isocyanates nih.gov

Substrate (Anilide)IsocyanateCatalyst SystemProductYield (%)
N-pivaloyl-p-toluidinePhenyl isocyanateCpRh(MeCN)₃₂N-pivaloyl-N'-phenyl-2-amino-5-methylbenzamide92
N-pivaloyl-p-toluidineThis compound CpRh(MeCN)₃₂N-pivaloyl-N'-cyclohexyl-2-amino-5-methylbenzamide96
N-pivaloyl-p-toluidinen-Butyl isocyanateCpRh(MeCN)₃₂N-pivaloyl-N'-butyl-2-amino-5-methylbenzamide84
N-pivaloyl-p-toluidine1-Adamantyl isocyanateCpRh(MeCN)₃₂N-pivaloyl-N'-adamantyl-2-amino-5-methylbenzamide40

This compound also participates in three-component reactions for the synthesis of 1,3,4-oxadiazoles. In a notable example, various benzoic acids, (N-isocyanimino)triphenylphosphorane, and this compound react in a one-pot procedure under mild conditions. researchgate.net This reaction proceeds via an aza-Wittig type reaction followed by interception of an intermediate with the isocyanate, leading to the formation of 5-aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides in high yields. This method showcases the versatility of this compound in constructing five-membered heterocyclic rings through convergent MCRs. researchgate.net

Toxicological and Environmental Research on Cyclohexyl Isocyanate

Mechanism of Toxicity of Isocyanates, including CHIC

The toxicity of isocyanates, including CHIC, is primarily attributed to the high reactivity of the isocyanate group (-N=C=O). europa.eu While specific mechanistic studies on CHIC are limited, the general understanding of isocyanate toxicity provides a framework for its potential effects. epa.govnih.gov The toxic effects of CHIC are similar to those induced by the well-studied methyl isocyanate, including respiratory tract irritation and the potential for delayed lethality. epa.govnih.gov

Respiratory Tract Irritation and Sensitization Mechanisms

Inhalation of isocyanates like CHIC can lead to severe irritation of the mucous membranes of the respiratory tract. ku.edu.trnj.gov This irritation can manifest as coughing, wheezing, and shortness of breath. nj.gov At high concentrations, isocyanates can cause chemical burns to the respiratory tract and may lead to life-threatening pulmonary edema. ku.edu.trhaz-map.com

A significant concern with isocyanate exposure is the potential for sensitization. ku.edu.trthermofisher.com Exposure to even low concentrations can lead to an allergic-like reaction in the respiratory system, a condition often referred to as isocyanate-induced asthma. europa.eunj.gov Once an individual is sensitized, subsequent exposure to even minute amounts of the substance can trigger severe asthma attacks. nj.gov Although no validated animal model is currently available to definitively assess respiratory sensitization for all isocyanates, the known reactivity of these compounds suggests that respiratory sensitization is a likely outcome of exposure. europa.eu

Protein Binding and Cellular Effects

The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups found in biological macromolecules, such as the amine and thiol groups in proteins. This binding to proteins is a key aspect of their mechanism of toxicity. scialert.netwikipedia.org When a xenobiotic, or foreign chemical, enters the body, its interaction with proteins can determine its beneficial or harmful effects. scialert.net The unbound fraction of a chemical is typically the portion that exhibits pharmacological or toxicological effects, as well as the portion that can be metabolized and excreted. wikipedia.org

The binding of isocyanates to proteins can alter the protein's structure and function, leading to cellular damage. psu.edu For instance, CHIC has been shown to inhibit the activity of calmodulin, a calcium-binding protein involved in numerous cellular processes. nih.gov This interaction is thought to contribute to the carbamoylating toxicity observed with some nitrosourea-based chemotherapy drugs, of which CHIC is a hydrolysis product. The binding of chemicals to proteins, particularly blood proteins like albumin and lipoproteins, can also influence their distribution throughout the body. scialert.netwikipedia.org

Systemic Effects and Delayed Lethality

Beyond the immediate effects on the respiratory system, isocyanate exposure can lead to systemic effects, potentially impacting organs such as the liver and kidneys. ku.edu.tr Ingestion of CHIC can cause severe burns to the gastrointestinal tract and may lead to perforation. ku.edu.tr The available data suggest that CHIC and other similar monoisocyanates can cause delayed lethality, a phenomenon also observed with methyl isocyanate. epa.govnih.gov Systemic toxicity may occur at concentrations lower than those that cause noticeable irritation, highlighting the insidious nature of isocyanate exposure. epa.govnih.gov

Environmental Fate and Degradation Pathways

The environmental fate of CHIC is largely governed by its chemical reactivity, particularly its reaction with water and atmospheric components. nih.gov

Hydrolysis in Aqueous and Moist Soil Environments

Isocyanates readily undergo hydrolysis in the presence of water. nih.govoecd.org When released into water or moist soil, CHIC is expected to hydrolyze, forming a carbamic acid which is unstable and further degrades. nih.gov This rapid hydrolysis is considered the dominant environmental fate process for CHIC in these environments, precluding significant adsorption to sediment or bioaccumulation. nih.gov The half-life for the hydrolysis of a similar compound, 4,4'-methylenedicyclohexyl diisocyanate, in a water/acetonitrile mixture was determined to be approximately 2 hours. oecd.org Due to this rapid hydrolysis, biodegradation is not considered a primary degradation pathway for isocyanates in aquatic systems. alipa.orgeuropa.eu

Reactivity with OH Radicals in the Atmosphere

If released into the air, CHIC is expected to exist solely as a vapor. nih.gov In the atmosphere, the primary degradation pathway for vapor-phase CHIC is reaction with photochemically-produced hydroxyl (OH) radicals. nih.govharvard.eduniwa.co.nz These highly reactive radicals are known as the "detergent of the atmosphere" because they are responsible for oxidizing a wide range of pollutants. harvard.eduniwa.co.nz The estimated atmospheric half-life for the reaction of CHIC with OH radicals is about 13 hours. nih.gov This relatively short half-life suggests that CHIC will be removed from the atmosphere on a regional scale. ca.gov CHIC is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm. nih.gov

Biodegradability in Aqueous Systems and Soil

Research into the biodegradability of cyclohexyl isocyanate in aqueous and soil environments is limited. The rapid hydrolysis of isocyanates in the presence of water is the predominant environmental fate process. nih.gov This swift reaction to form a carbamic acid means that other processes like biodegradation are less significant. nih.govalipa.org

While specific biodegradation data for this compound in soil or water were not available, studies on related isocyanate compounds provide some insight. For instance, 3-isocyanatomethyl-3,5,5-trimethylthis compound homopolymer was found to be not readily biodegradable in aqueous systems, with 0.0% degradation observed after 28 days in one study. alipa.org Similarly, its hydrolysis product, 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is also not readily biodegradable. oecd.org The rapid hydrolysis of these compounds is considered the primary degradation pathway, making biodegradation a less relevant factor in their environmental persistence. alipa.orgnih.govunilogcorp.com The structure of the polyurethane, particularly the presence of aliphatic versus aromatic diisocyanates, can influence biodegradability, with aliphatic diisocyanates generally leading to more biodegradable polymers. nih.gov

The table below summarizes the biodegradability of related isocyanate compounds.

Biodegradability of Related Isocyanate Compounds

Compound Biodegradability Finding Source
3-isocyanatomethyl-3,5,5-trimethylthis compound homopolymer Not readily biodegradable (0% degradation in 28 days). alipa.org
3-aminomethyl-3,5,5-trimethylcyclohexylamine Not readily biodegradable (8% degradation after 28 days). oecd.org
1,1'-Methylenebis (isocyanatobenzene) Not readily biodegradable. unilogcorp.com

Volatilization from Water Surfaces

Volatilization is another key process influencing the environmental fate of this compound. Based on an estimated Henry's Law constant of 1.7 x 10⁻³ atm-cu m/mole, volatilization from moist soil and water surfaces is expected to be a significant process. nih.gov The estimated volatilization half-lives for a model river and a model lake are 4 hours and 5 days, respectively. nih.gov

However, the rapid hydrolysis of isocyanates in water competes with volatilization. nih.gov For some related isocyanates like bis(4-isocyanatocyclohexyl)methane (B1208950) and 3-isocyanatomethyl-3,5,5-trimethylthis compound, hydrolysis is so rapid that volatilization is not considered an important environmental fate process. nih.govoecd.org

The table below presents the estimated volatilization half-lives for this compound.

Estimated Volatilization Half-Lives for this compound

Environment Estimated Half-Life Source
Model River 4 hours nih.gov
Model Lake 5 days nih.gov

Advanced Toxicological Assessment Methodologies

Toxicogenomics, the study of how genomes respond to toxic substances, offers a powerful tool for understanding the mechanisms of toxicity and for predicting the potential adverse effects of chemicals like this compound. nih.govnih.govekb.eg By analyzing changes in gene expression, researchers can identify molecular patterns that serve as biomarkers for toxicity. ekb.eg This approach can help in classifying compounds, elucidating mechanisms of action, and assessing risk. nih.govnih.gov

The toxicological evaluation of this compound and related compounds relies on a combination of in vitro (laboratory) and in vivo (animal) studies. europa.euresearchgate.net In vitro tests, often conducted as a preliminary screening, are crucial for assessing cytotoxicity and hemocompatibility before proceeding to in vivo applications. researchgate.net These studies can help determine the dose-response relationship and provide insights into the mechanisms of toxicity at the cellular level. nih.gov

In vivo studies in animal models are essential for investigating the physiological and biochemical effects of a substance in a living organism. nih.gov For isocyanates, inhalation is a primary route of exposure, and studies often involve nose-only inhalation exposure in rats to assess respiratory tract toxicity. oecd.orgoecd.org Key endpoints in these studies include the No-Observed-Adverse-Effect Level (NOAEL), which is crucial for establishing safe exposure limits. nih.gov For instance, a subchronic inhalation study on 3-isocyanatomethyl-3,5,5-trimethylthis compound in rats identified a NOAEC of 0.27 mg/m³ for local irritant effects in the respiratory tract. europa.eu

The table below summarizes key parameters from toxicity studies of related isocyanates.

Toxicity Study Parameters for Related Isocyanates

Compound Study Type Species Key Finding Source
3-Isocyanatomethyl-3,5,5-trimethylthis compound Subchronic Inhalation Rat NOAEC for local respiratory effects: 0.27 mg/m³ europa.eu
4,4´-Methylenedicyclohexyl diisocyanate Developmental Toxicity (Inhalation) Rat NOAEL(developmental): 6 mg/m³/day oecd.org
3-Isocyanatomethyl-3,5,5-trimethylthis compound Developmental Toxicity (Inhalation) Rat NOAEL for maternal and developmental toxicity: 0.929 mg/m³ oecd.org

Developmental toxicity studies are critical for assessing the potential of a substance to cause adverse effects on a developing organism. For isocyanates, these studies often involve inhalation exposure during gestation. oecd.orgoecd.org

While no specific inhalation developmental toxicity data for this compound in animals were found, a study on the related compound 3-isocyanatomethyl-3,5,5-trimethylthis compound showed no adverse developmental effects in rats at concentrations up to 0.929 mg/m³. oecd.org At a higher, maternally toxic dose of 4.536 mg/m³, effects on the respiratory tract and reduced body weight gain were observed in the mothers, but there were no treatment-related fetal malformations. oecd.org

Another study on 4,4´-methylenedicyclohexyl diisocyanate found increased incidences of heart and brain abnormalities in rat fetuses at a maternally toxic concentration of 36 mg/m³. oecd.org The NOAEL for developmental toxicity in this study was determined to be 6 mg/m³. oecd.org These studies on related compounds provide valuable information for understanding the potential developmental toxicity of this compound.

Occupational and Environmental Exposure Research

Occupational exposure to this compound can occur through inhalation and dermal contact in workplaces where it is produced or used as a chemical intermediate for agricultural and pharmaceutical products. nih.govnj.gov The pungent odor of this compound can serve as a warning of exposure. nih.gov

Monitoring workplace exposure is crucial for protecting worker health. nj.gov This can involve collecting personal and area air samples. nj.gov For isocyanates in general, biological monitoring, such as analyzing metabolites in urine, can be a valuable tool to assess exposure from all routes. researchgate.net

While no specific occupational exposure limits have been established for this compound, safe work practices are essential. nj.gov This includes using local exhaust ventilation, wearing protective clothing, and having emergency eye wash and shower facilities available. nj.gov Research on related isocyanates, such as dicyclohexylmethane-4,4'-diisocyanate, has shown the potential for dermal sensitization in workers. researchgate.net

Environmental release of this compound can occur through various waste streams from its production and use. nih.gov Due to its rapid hydrolysis, aquatic exposure is expected to be limited. oecd.org

Exposure Monitoring and Risk Assessment

Effective risk assessment for this compound hinges on accurate exposure monitoring, a process that involves evaluating both airborne concentrations and biological uptake. Although specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like the Occupational Safety and Health Administration (OSHA) in the United States, a comprehensive risk assessment is crucial due to its hazardous properties, including its potential to cause respiratory sensitization and irritation. nj.govnih.govcdc.gov

Exposure to this compound in the workplace can occur through both inhalation and dermal contact. nih.gov Therefore, monitoring strategies should ideally encompass both air sampling and biological monitoring to provide a complete picture of an individual's exposure.

Air Sampling Techniques

Air monitoring for isocyanates, including this compound, presents analytical challenges due to their high reactivity. aioh.org.au Various methods have been developed to capture and stabilize these compounds for analysis. A common approach involves drawing a known volume of air through a filter treated with a derivatizing agent. osha.govosha.gov

Several analytical techniques are available for detecting airborne isocyanate vapors, including colorimetry, amperometry, and high-performance liquid chromatography (HPLC). rsc.org HPLC, often coupled with a fluorescence or ultraviolet (UV) detector, is a widely used and sensitive method for quantifying derivatized isocyanates. osha.govrsc.org

The table below outlines common air sampling methodologies that can be applied to monitor this compound levels.

Sampling MethodDescriptionAnalysis TechniqueKey Considerations
Coated Filter Sampling Air is drawn through a glass fiber filter coated with a derivatizing agent, such as 1-(2-pyridyl)piperazine (B128488) (1-2PP), contained in a cassette. osha.govosha.gov The agent reacts with the isocyanate to form a stable derivative.High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. osha.govrsc.orgThis method can be used for personal or area sampling. The filter should be handled carefully and stored under refrigerated conditions before use. osha.gov
Impinger Sampling Air is bubbled through a liquid collection medium containing a derivatizing reagent.HPLCThis method can be effective but may be more cumbersome for personal sampling compared to filter-based methods.
Diffusive Samplers These devices collect airborne contaminants via diffusion onto a sorbent medium without the need for a pump.Gas Chromatography (GC) or HPLC after solvent desorption. thermofisher.comUseful for long-term (TWA) monitoring and can be less intrusive for workers.

Biological Monitoring

Biological monitoring provides an assessment of the total body burden of a chemical by measuring the substance or its metabolites in biological samples, such as urine or blood. aioh.org.aufiocruz.br This approach is particularly valuable for isocyanates as it accounts for exposure from all routes, including dermal absorption, which may not be fully captured by air sampling alone. aioh.org.aunih.gov

For isocyanates, biological monitoring typically involves the analysis of their corresponding diamine metabolites in urine. aioh.org.auhse.gov.uk The body metabolizes inhaled or absorbed isocyanates, and the resulting diamines are excreted. hse.gov.ukhsl.gov.uk A correlation exists between the level of isocyanate exposure and the concentration of these metabolites in urine. nih.govhse.gov.uk This makes it a useful tool for assessing the effectiveness of control measures and personal protective equipment. aioh.org.auhsl.gov.uk

Risk Assessment

Given the absence of specific OELs for this compound, a qualitative risk assessment approach is necessary. This involves considering the substance's inherent hazards, the potential routes and duration of exposure, and the quantities used in the workplace. nj.gov The primary health concerns associated with this compound exposure are respiratory irritation and the development of allergic sensitization, which can lead to occupational asthma. nj.govnih.gov Therefore, the goal is to minimize exposure to the lowest practicable level. fiocruz.br A thorough risk assessment should also evaluate the potential for skin contact, which can contribute to sensitization. cdc.gov

Strategies for Reducing Isocyanate Exposure in Research and Industrial Settings

Reducing exposure to this compound requires a multi-faceted approach based on the hierarchy of controls. This hierarchy prioritizes the most effective and reliable control measures to protect workers. cdc.govosha.gov

Future Directions and Emerging Research Frontiers

Sustainable Synthesis of Cyclohexyl Isocyanate

The chemical industry is increasingly focused on developing environmentally friendly and sustainable methods for producing essential compounds. For this compound, future research is geared towards greener synthesis routes that minimize hazardous waste and energy consumption. One promising avenue is the exploration of non-phosgene routes, which avoid the use of highly toxic phosgene (B1210022) gas, a traditional reactant in isocyanate synthesis.

Another key area is the development of catalytic systems that enable milder reaction conditions, such as lower temperatures and pressures. These catalysts could also improve selectivity, leading to higher yields of CHIC and fewer byproducts. Research into renewable feedstocks as starting materials for CHIC synthesis is also gaining traction, aiming to reduce the reliance on fossil fuels. The overarching goal is to create a circular economy model for CH-IC production, where waste is minimized and resources are used efficiently.

Advanced Materials Design with Tailored CHIC-based Polymers

This compound is a crucial building block in the synthesis of polyurethanes and other polymers. Future research will focus on designing advanced materials with precisely controlled properties by tailoring the structure of CHIC-based polymers. This includes the development of novel block copolymers where CHIC-containing segments are combined with other polymer blocks to create materials with unique self-assembly behaviors and morphologies. worldscientific.commdpi.com For instance, thermoplastic polyurethane (TPU) block copolymers derived from 4,4′-methylenebis(this compound) have been the subject of investigation. google.comgoogleapis.com

These tailored polymers could find applications in a wide range of fields, from high-performance elastomers and coatings to advanced drug delivery systems and tissue engineering scaffolds. scientific.netmdpi.comresearchgate.net The ability to fine-tune the mechanical, thermal, and biodegradable properties of these materials by manipulating the polymer architecture opens up a vast design space for materials scientists. mdpi.comresearchgate.netrsc.org

In-depth Mechanistic Studies of CHIC Reactions

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing processes and developing new applications. Future research will employ a combination of advanced experimental techniques and computational modeling to unravel the intricate details of CHIC's reactivity.

Kinetic studies will continue to be important for understanding how different factors, such as catalysts, solvents, and the structure of reactants, influence the rate and outcome of reactions involving CHIC. msu.rukuleuven.bersc.orgacs.orgscite.aicdnsciencepub.comgrafiati.com For example, the kinetics of the reaction between CHIC and alcohols to form urethanes have been a subject of interest. msu.ruacs.org

Computational chemistry, particularly density functional theory (DFT), will play an increasingly significant role in elucidating reaction pathways and transition states. researchgate.netnih.govcsic.esacs.orgfnkcrr.rutue.nl These theoretical studies can provide insights that are difficult to obtain through experiments alone, such as the precise geometry of intermediates and the energetic barriers of different reaction channels. researchgate.netcsic.esacs.org The study of cycloaddition reactions involving isocyanates is one area where computational methods have been applied. csic.esacs.orgnih.govrsc.orglibretexts.orgresearchtrends.net

Comprehensive Toxicological and Ecotoxicological Profiling

Ensuring the safe handling and use of this compound and its derivatives is of paramount importance. Future research will focus on generating a comprehensive toxicological and ecotoxicological profile for CHIC. This includes in-depth studies on its potential health effects, such as respiratory and dermal sensitization, as well as its long-term impacts on various organisms and ecosystems. epa.govnj.govku.edu.trthermofisher.comepa.gov

Understanding the environmental fate of CHIC, including its persistence, bioaccumulation, and degradation pathways, is also a critical area of investigation. epa.govoecd.org This knowledge will inform the development of risk assessment strategies and guidelines for the safe production, transportation, and disposal of CHIC-containing materials. The ecotoxicity of isocyanates and their hydrolysis products is a key consideration in this research. epa.govoecd.org

Novel Biomedical and Pharmaceutical Applications

The unique reactivity of the isocyanate group makes this compound an attractive candidate for various biomedical and pharmaceutical applications. Future research will explore the development of novel CHIC-based materials for use in drug delivery, tissue engineering, and medical devices. scientific.netmdpi.comresearchgate.netrsc.org

For instance, biodegradable polyurethanes derived from aliphatic or cycloaliphatic isocyanates like 4,4′-methylenebis(this compound) (H12MDI) are being investigated for their potential in creating biocompatible and degradable scaffolds for tissue regeneration. scientific.netresearchgate.netrsc.org The ability to tailor the degradation rate and mechanical properties of these materials is a key advantage. rsc.org Furthermore, the use of isocyanate-derived aerogels for drug release is an emerging area of research. rsc.orgrsc.orgresearchgate.net

Integration of Computational Chemistry and Machine Learning in CHIC Research

The convergence of computational chemistry and machine learning is set to revolutionize research in materials science and chemistry. In the context of this compound, these powerful tools can accelerate the discovery and design of new materials and processes.

Machine learning algorithms can be trained on large datasets of experimental and computational data to predict the properties of CHIC-based polymers, identify optimal reaction conditions, and even suggest novel molecular structures with desired functionalities. rsc.orgrsc.orgresearchgate.netnih.govmdpi.com This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. rsc.orgrsc.org

Computational chemistry will continue to provide the fundamental data needed to train these machine learning models, creating a synergistic relationship that will drive innovation in CHIC research. researchgate.netnih.govchemrxiv.orgehu.es For example, quantum chemical calculations can provide insights into reaction mechanisms that can then be used to develop more accurate predictive models. fnkcrr.rutue.nl

Q & A

Q. What are the optimal synthetic routes for cyclohexyl isocyanate, and how can reaction conditions be systematically optimized?

Methodological Answer: this compound is synthesized via the reaction of cyclohexylamine with phosgene or via catalytic methods using safer alternatives like N-methylimidazole. For example, phenyl isocyanate analogs react with cyclohexanol under 20 mol% N-methylimidazole catalysis to yield carbamates (85% yield in 24 hours) . Optimization involves varying catalysts (e.g., organometallic compounds), temperature (controlled below 93°C to avoid polymerization ), and solvent polarity. Kinetic studies (e.g., time-resolved IR spectroscopy) can monitor intermediate formation.

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and detect impurities.
  • FT-IR to identify the isocyanate (-NCO) stretching band (~2,270 cm⁻¹) .
  • Gas chromatography-mass spectrometry (GC-MS) for quantifying volatile byproducts.
  • Elemental analysis to verify stoichiometry (C₇H₁₁NO, MW: 125.17) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Containment : Use fume hoods and sealed reactors to prevent exposure (PAC-1: 0.0125 ppm, PAC-3: 0.10 ppm) .
  • Incompatibility Management : Avoid contact with water, alcohols, acids, and amines to prevent exothermic reactions .
  • Decomposition Mitigation : Store below 25°C and monitor thermal stability (decomposes at >93°C into HCN and NOx ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition pathways of this compound?

Methodological Answer: Contradictions arise from varying experimental conditions (e.g., heating rates, atmospheric composition). To address this:

  • Conduct thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products under controlled oxygen/nitrogen atmospheres.
  • Compare kinetic models (e.g., Friedman vs. Kissinger methods) to determine activation energies .
  • Replicate studies using standardized protocols (e.g., ASTM E537) to isolate variables like humidity.

Q. What mechanistic insights explain this compound’s reactivity in carbamate formation versus thiocarbamate synthesis?

Methodological Answer: this compound reacts efficiently with alcohols to form carbamates but fails with thiols. This disparity stems from:

  • Electrophilicity Differences : The isocyanate group (-NCO) is more electrophilic than the thiocyanate (-NCS) group, favoring nucleophilic attack by alcohols.
  • Catalyst Screening : Test alternative catalysts (e.g., Lewis acids) to activate thiocyanate analogs. Computational studies (DFT) can map transition states and electron density profiles .

Q. How can computational chemistry predict this compound’s behavior in novel reaction environments (e.g., infrared cavities)?

Methodological Answer:

  • Electronic Structure Modeling : Use density functional theory (DFT) to calculate vibrational modes (e.g., C=O and NCO stretches) and compare with experimental IR data .
  • Cavity Coupling Simulations : Model light–matter interactions in infrared cavities to predict rate enhancements or suppression in reactions .

Q. What strategies mitigate uncontrolled polymerization during large-scale reactions involving this compound?

Methodological Answer:

  • Inhibitors : Add polymerization inhibitors (e.g., hydroquinone) at 50–200 ppm .
  • Temperature Control : Maintain reactions below 93°C using jacketed reactors with real-time thermocouple monitoring .
  • Solvent Selection : Use aprotic solvents (e.g., THF) to reduce reactivity with protic contaminants .

Q. How do environmental factors influence the persistence and degradation of this compound in ecosystems?

Methodological Answer:

  • Hydrolysis Studies : Quantify degradation rates in aqueous buffers (pH 4–10) using HPLC to track half-life variations.
  • Photolysis Experiments : Expose samples to UV light (254 nm) and analyze byproducts (e.g., cyclohexylamine) via LC-MS .
  • Soil Sorption Tests : Measure partition coefficients (Kd) using OECD Guideline 106 to assess mobility .

Q. Tables for Key Data

Property Value Reference
Molecular FormulaC₇H₁₁NO
Boiling Point325.1°C
PAC-1 Exposure Limit0.0125 ppm
Thermal Decomposition Onset93°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl isocyanate
Reactant of Route 2
Reactant of Route 2
Cyclohexyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.